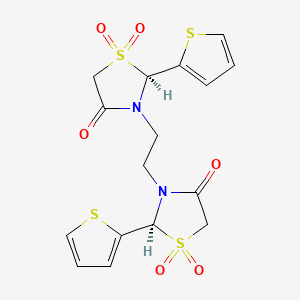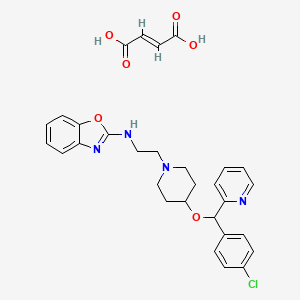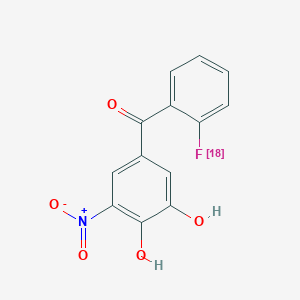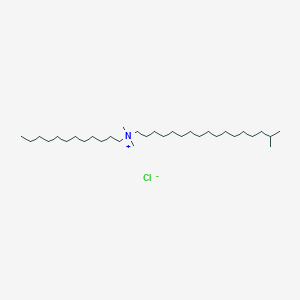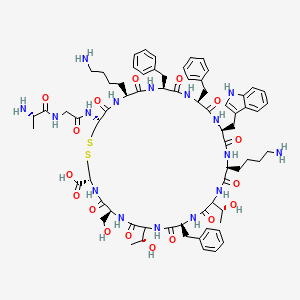
5-Deasparagine-somatostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deasparagine-somatostatin is a modified form of the peptide hormone somatostatin, where the asparagine residue is removedIt is primarily produced in the hypothalamus and the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deasparagine-somatostatin involves the selective removal of the asparagine residue from the somatostatin peptide. This can be achieved through enzymatic or chemical methods. Enzymatic methods typically use specific proteases that cleave the peptide bond adjacent to the asparagine residue. Chemical methods may involve the use of reagents such as hydroxylamine or hydrazine under controlled conditions to selectively remove the asparagine residue .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of a gene encoding the modified peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Deasparagine-somatostatin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or beta-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
5-Deasparagine-somatostatin has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of somatostatin analogs.
Biology: Investigated for its role in regulating hormone secretion and its interactions with somatostatin receptors.
Medicine: Potential therapeutic applications in treating endocrine disorders and tumors associated with hormonal imbalances.
Industry: Used in the development of diagnostic and therapeutic agents targeting somatostatin receptors.
Mechanism of Action
The mechanism of action of 5-Deasparagine-somatostatin involves binding to somatostatin receptors, which are G protein-coupled receptors. Upon binding, these receptors inhibit adenylyl cyclase, reducing intracellular cyclic AMP levels and calcium ion concentrations. This leads to the inhibition of hormone secretion and other cellular processes .
Comparison with Similar Compounds
Somatostatin: The parent compound with a complete amino acid sequence.
Octreotide: A synthetic somatostatin analog with a longer half-life.
Pasireotide: Another synthetic analog with higher affinity for certain somatostatin receptor subtypes.
Uniqueness: 5-Deasparagine-somatostatin is unique due to the absence of the asparagine residue, which may alter its binding affinity and selectivity for somatostatin receptors. This modification can provide insights into the structure-activity relationships and potential therapeutic applications of somatostatin analogs .
Properties
CAS No. |
54786-81-1 |
|---|---|
Molecular Formula |
C72H98N16O17S2 |
Molecular Weight |
1523.8 g/mol |
IUPAC Name |
(4R,7S,13S,19S,22S,25S,28S,31S,34R)-19,31-bis(4-aminobutyl)-34-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C72H98N16O17S2/c1-40(75)61(93)77-36-58(92)78-56-38-106-107-39-57(72(104)105)86-68(100)55(37-89)85-71(103)60(42(3)91)88-67(99)53(33-45-23-11-6-12-24-45)84-70(102)59(41(2)90)87-63(95)50(28-16-18-30-74)79-66(98)54(34-46-35-76-48-26-14-13-25-47(46)48)83-65(97)52(32-44-21-9-5-10-22-44)82-64(96)51(31-43-19-7-4-8-20-43)81-62(94)49(80-69(56)101)27-15-17-29-73/h4-14,19-26,35,40-42,49-57,59-60,76,89-91H,15-18,27-34,36-39,73-75H2,1-3H3,(H,77,93)(H,78,92)(H,79,98)(H,80,101)(H,81,94)(H,82,96)(H,83,97)(H,84,102)(H,85,103)(H,86,100)(H,87,95)(H,88,99)(H,104,105)/t40-,41+,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,59?,60?/m0/s1 |
InChI Key |
ZIHRAPFYJSDXSV-ROWAAPPRSA-N |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


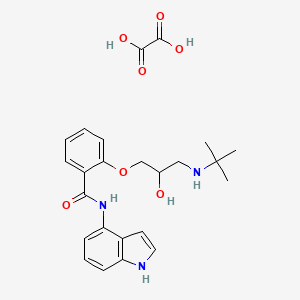
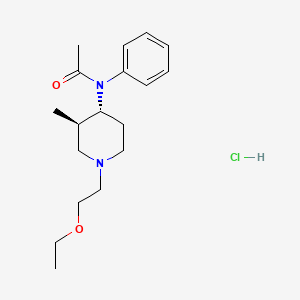
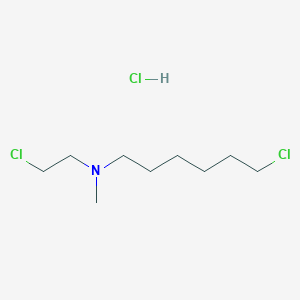

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
